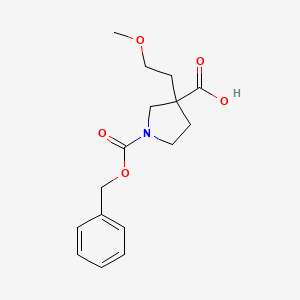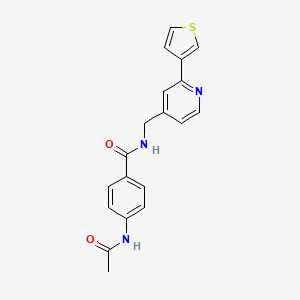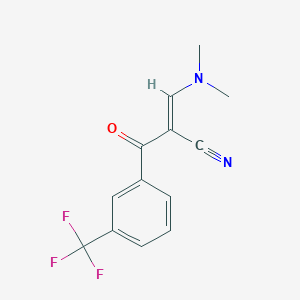
3-(2-Methoxyethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid, also known as Mepcathinone or 4-MMC, is a synthetic cathinone that is structurally similar to amphetamines. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However,
作用机制
3-(2-Methoxyethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation and euphoria.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to tissue damage and organ failure. Long-term use of this compound has been associated with cognitive impairment, psychiatric disorders, and cardiovascular disease.
实验室实验的优点和局限性
3-(2-Methoxyethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has several advantages as a tool for lab experiments. It is easy to synthesize and has a predictable mechanism of action. However, its recreational use and associated legal restrictions make it difficult to obtain and use in research.
未来方向
There are several future directions for research on 3-(2-Methoxyethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid. One area of interest is the development of new treatments for addiction and drug abuse. This compound can also be used to study the effects of stimulants on the brain and the development of tolerance and dependence. Additionally, research on the long-term effects of this compound use is necessary to inform public health policy and prevention efforts.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has scientific research applications as a tool for studying the effects of stimulants on the brain. Its predictable mechanism of action and biochemical and physiological effects make it a useful tool for studying addiction and drug abuse. However, its legal restrictions and associated risks make it difficult to obtain and use in research. Further research is necessary to fully understand the potential applications and limitations of this compound in scientific research.
合成方法
3-(2-Methoxyethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction is the most common method used to synthesize this compound. It involves the reaction of 4-methylpropiophenone with formamide and formic acid in the presence of heat.
科学研究应用
3-(2-Methoxyethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has been used in scientific research as a tool to study the effects of stimulants on the brain. It has been found to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters associated with reward, motivation, and mood regulation. This makes this compound a useful tool for studying the mechanisms of addiction and drug abuse.
属性
IUPAC Name |
3-(2-methoxyethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-10-8-16(14(18)19)7-9-17(12-16)15(20)22-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQENMJRKKLBJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2477714.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)
![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)
![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)


![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)

